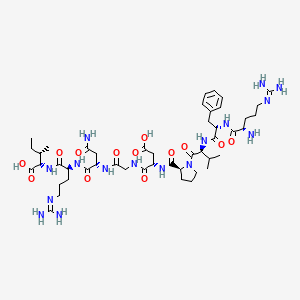
Elpamotide
描述
VEGFR2-169,也称为Elpamotide,是一种靶向血管内皮生长因子受体2 (VEGFR2) 的肽疫苗。该化合物主要用于抗血管生成疗法的研究,特别是在治疗各种癌症方面。 VEGFR2-169的设计目的是刺激免疫系统攻击表达VEGFR2的肿瘤细胞,从而抑制肿瘤生长和转移 .
准备方法
合成路线和反应条件
VEGFR2-169 的合成涉及固相肽合成 (SPPS),这是一种常用的肽类生产方法。该过程通常包括以下步骤:
氨基酸偶联: 将受保护的氨基酸顺序添加到固定在固体树脂上的不断增长的肽链上。
脱保护: 从氨基酸中去除保护基团,以便进行后续的偶联反应。
裂解: 最终的肽从树脂上裂解下来并进行纯化。
SPPS 的反应条件通常涉及使用偶联试剂,如 N,N’-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt),以及脱保护试剂,如三氟乙酸 (TFA)。
工业生产方法
VEGFR2-169 的工业生产遵循与实验室合成类似的原理,但规模更大。通常使用自动肽合成仪来确保一致性和效率。该过程包括严格的纯化步骤,如高效液相色谱 (HPLC),以达到临床应用所需的纯度水平。
化学反应分析
反应类型
VEGFR2-169 在其合成过程中主要经历肽键形成。就其生物活性而言,它通常不会经历氧化或还原等传统化学反应,而是与免疫细胞进行生化相互作用。
常用试剂和条件
偶联试剂: DIC, HOBt
脱保护试剂: TFA
裂解试剂: TFA, 水,以及三异丙基硅烷 (TIS) 等清除剂
主要生成产物
形成的主要产物是 VEGFR2-169 肽本身,然后将其制成用于治疗的疫苗。
科学研究应用
VEGFR2-169 已经广泛地研究了其在癌症治疗方面的潜力。其主要应用领域是肿瘤学,其中它被用作肽疫苗来刺激针对表达 VEGFR2 的肿瘤细胞的免疫反应。 这种方法旨在抑制血管生成,即新血管形成的过程,从而使肿瘤缺乏营养和氧气 .
除了在癌症治疗中的应用外,VEGFR2-169 还因其在其他以异常血管生成为特征的疾病(如年龄相关性黄斑变性和糖尿病性视网膜病变)中的潜力而被研究。
作用机制
VEGFR2-169 通过刺激细胞毒性 T 淋巴细胞 (CTL) 识别和破坏表达 VEGFR2 的细胞来发挥其作用。该肽与抗原呈递细胞表面的主要组织相容性复合物 (MHC) 分子结合,然后将该肽呈递给 CTL。 这种相互作用激活了 CTL,导致对表达 VEGFR2 的肿瘤细胞的靶向杀伤 .
相似化合物的比较
类似化合物
VEGFR1-1084: 另一种靶向不同血管内皮生长因子受体的肽疫苗。
贝伐单抗: 一种抑制 VEGF-A 的单克隆抗体,VEGF-A 是 VEGFR2 的配体。
索拉非尼: 一种小分子抑制剂,靶向包括 VEGFR2 在内的多种激酶。
VEGFR2-169 的独特性
VEGFR2-169 独特之处在于其对 VEGFR2 受体的特异性和其作为肽疫苗的作用机制。与小分子抑制剂或单克隆抗体不同,VEGFR2-169 旨在利用人体的免疫系统来实现其治疗效果,这可能提供针对肿瘤的更具靶向性和持续性的反应。
生物活性
Elpamotide, also known as VEGFR2-169 peptide vaccine, is a synthetic peptide derived from the vascular endothelial growth factor receptor 2 (VEGFR2). It has been investigated primarily for its potential role in cancer immunotherapy, particularly in treating pancreatic cancer. This compound aims to stimulate the immune system to recognize and attack tumor cells expressing VEGFR2, which is often overexpressed in tumor vasculature but not in normal tissues.
This compound functions as an immunotherapeutic agent by inducing cytotoxic T lymphocytes (CTLs) that target and kill VEGFR2-expressing cells. This mechanism is crucial because VEGFR2 is involved in tumor angiogenesis, making it a significant target for cancer therapies. The peptide is designed to bind to HLA-A*24:02, a common human leukocyte antigen, facilitating the presentation of the peptide to T cells and promoting an immune response against tumor cells.
Phase II/III Trials
A multicenter, randomized, placebo-controlled phase II/III trial assessed the efficacy of this compound combined with gemcitabine in patients with locally advanced or metastatic pancreatic cancer. The trial included 153 patients, with 100 receiving this compound plus gemcitabine and 53 receiving a placebo plus gemcitabine. The primary endpoint was overall survival.
Key Findings:
- Overall Survival : No statistically significant differences were found between the this compound group and the placebo group (Harrington–Fleming P-value: 0.918; log-rank P-value: 0.897).
- Median Survival Time :
- Active group (this compound + gemcitabine): 8.36 months (95% CI: 7.46–10.18)
- Placebo group: 8.54 months (95% CI: 7.33–10.84)
- Toxicity : The treatment was well tolerated, with manageable side effects reported in both groups. Notably, severe injection site reactions were associated with better survival outcomes in some patients .
Subgroup Analysis
Subgroup analyses suggested that patients who experienced severe injection site reactions might have improved survival outcomes, indicating a potential correlation between immune response and clinical benefit .
Immunological Response
This compound's biological activity has been evaluated through various studies:
- Induction of CTLs : Studies have demonstrated that this compound can induce peptide-specific CTLs capable of targeting VEGFR2-expressing endothelial cells.
- Microarray Analysis : Preliminary evaluations using microarray technology indicated changes in gene expression profiles associated with immune activation following this compound administration .
Table of Clinical Trial Results
| Study Type | Population | Treatment Group | Median Survival (Months) | P-Value | Notable Findings |
|---|---|---|---|---|---|
| Phase II/III | Locally advanced/metastatic PDAC | This compound + Gemcitabine | 8.36 | 0.918 | No significant survival benefit |
| Placebo + Gemcitabine | 8.54 | Severe ISR correlated with better survival |
属性
CAS 编号 |
673478-49-4 |
|---|---|
分子式 |
C47H76N16O13 |
分子量 |
1073.2 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C47H76N16O13/c1-5-25(4)37(45(75)76)62-40(70)28(15-10-18-55-47(52)53)58-41(71)30(21-33(49)64)57-34(65)23-56-39(69)31(22-35(66)67)60-43(73)32-16-11-19-63(32)44(74)36(24(2)3)61-42(72)29(20-26-12-7-6-8-13-26)59-38(68)27(48)14-9-17-54-46(50)51/h6-8,12-13,24-25,27-32,36-37H,5,9-11,14-23,48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,71)(H,59,68)(H,60,73)(H,61,72)(H,62,70)(H,66,67)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t25-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1 |
InChI 键 |
ZAJHBCDPAUKEPU-GIKXZWSFSA-N |
SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
RFVPDGNRI |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Arg-Phe-Val-Pro-Asp-Gly-Asn-Arg-Ile arginyl-phenylalanyl-valyl-prolyl-aspartyl-glycyl-asparagyl-arginyl-isoleucine elpamotide RFVPDGNRI VEGFR2-169 peptide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















